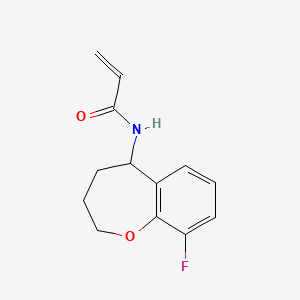
N-phenyl-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-phenyl-2H-chromene-3-carboxamide” is a chemical compound that has been studied for various applications . It is also known as “7-(Diethylamino)-2-oxo-N-phenyl-2H-chromene-3-carboxamide” and has the molecular formula C20H20N2O3 .
Synthesis Analysis
The synthesis of compounds containing the chromene-3-carboxamide motif, such as this compound, often involves a two-step pathway starting with 2-hydroxybenzaldehyde and diethyl malonate, followed by hydrolysis of the ester and coupling with various aromatic amines . Another method involves the rearrangement of 2-(N-aroylhydrazono)-2H-chromene-3-carboxamides, which are readily obtained by the reaction of 2-imino-2H-chromene-3-carboxamides with benzohydrazide in an acidic medium .Molecular Structure Analysis
The molecular structure of this compound involves critical hydrogen-bonding interactions . In one study, a compound with a similar structure, N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide, was found to interact with the Val301 and Lue302 of the AKR1B10 catalytic site .Scientific Research Applications
Chemosensor Applications
N-phenyl-2H-chromene-3-carboxamide derivatives exhibit potential in chemosensing applications. For instance, a specific derivative demonstrated a highly selective fluorescence response toward Cu2+ and H2PO4−, showcasing "on-off-on" fluorescence behavior in a mixed solvent system. This sensitivity to specific ions, with detection limits in the micromolar range, indicates its utility in detecting and quantifying these ions in various environmental and biological contexts (Meng et al., 2018).
Antioxidant and Antibacterial Agents
This compound and its derivatives have been synthesized with promising antioxidant and antibacterial activities. A study reported the synthesis of indolyl-4H-chromene-3-carboxamides showing good antioxidant activity and effectiveness against bacterial strains, highlighting the therapeutic potential of these compounds (Subbareddy & Sumathi, 2017).
Green Synthesis of Antimicrobial Agents
Green synthetic routes have been developed for chromene-3-carboxamide derivatives, emphasizing the importance of eco-friendly methods in drug synthesis. These compounds have demonstrated significant antimicrobial activities, suggesting their use in addressing antimicrobial resistance and infection control (Khan et al., 2019).
Structural Insights and Pharmacological Potential
The structural analysis of N-phenyl-4-oxo-4H-chromene-3-carboxamide derivatives has provided insights into their conformations and potential as pharmacological agents. Such studies are crucial for understanding the relationship between structure and activity, which is fundamental in drug design and development (Gomes et al., 2015).
Corrosion Inhibition
This compound derivatives have also found applications in materials science, such as in the inhibition of mild steel corrosion in acidic solutions. Their efficacy as corrosion inhibitors makes them valuable for protecting industrial equipment and infrastructure, further showcasing the versatility of these compounds (Kadhum et al., 2014).
Future Directions
The future directions for research on N-phenyl-2H-chromene-3-carboxamide could involve further exploration of its potential therapeutic applications, particularly its ability to inhibit certain enzymes . More studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy.
properties
IUPAC Name |
N-phenyl-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(17-14-7-2-1-3-8-14)13-10-12-6-4-5-9-15(12)19-11-13/h1-10H,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPXGPFLQGCKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-aminophenyl)sulfonyl]glycine](/img/structure/B2670412.png)
![diethyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2670418.png)
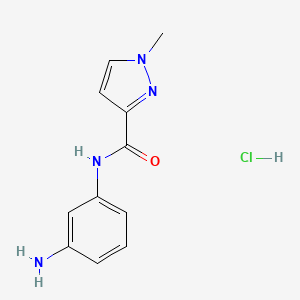
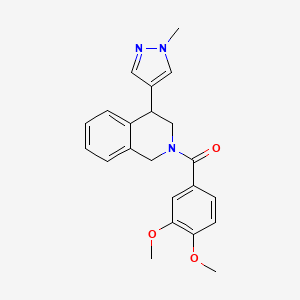
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2670422.png)
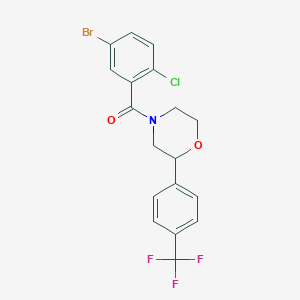

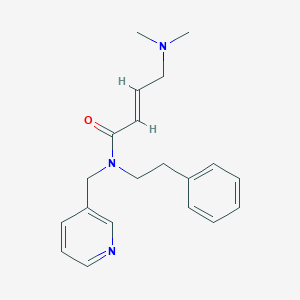
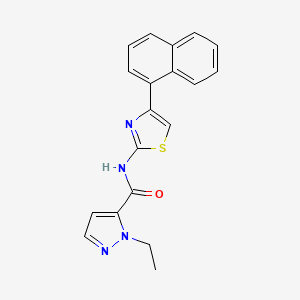
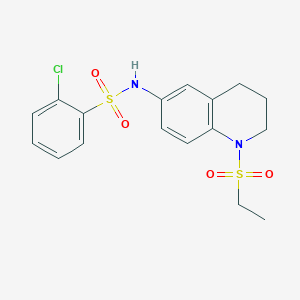
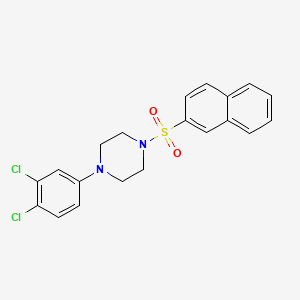
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2670431.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2670432.png)
